Product packaging for [3-(2-Bromophenoxy)propyl]dimethylamine(Cat. No.:CAS No. 915707-52-7)

[3-(2-Bromophenoxy)propyl]dimethylamine

Cat. No.: B1608195
CAS No.: 915707-52-7
M. Wt: 258.15 g/mol
InChI Key: QVYOZYDEZRIFFV-UHFFFAOYSA-N
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Description

[3-(2-Bromophenoxy)propyl]dimethylamine is an organic compound of interest in chemical research and development. It features a brominated phenoxy group linked to a tertiary amine moiety, a structure often explored in medicinal chemistry and as a building block for more complex molecules. Potential research applications may include its use as an intermediate in the synthesis of potential pharmacologically active compounds, given that similar structures are found in ligands for various biological targets. Its specific mechanism of action is not defined and is entirely dependent on the context of its application in a research setting. The molecular weight of this compound is approximately 272.17 g/mol (calculated based on standard atomic weights ). Researchers are advised to consult the scientific literature for specific, validated applications. This product is provided For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16BrNO B1608195 [3-(2-Bromophenoxy)propyl]dimethylamine CAS No. 915707-52-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-bromophenoxy)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-13(2)8-5-9-14-11-7-4-3-6-10(11)12/h3-4,6-7H,5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYOZYDEZRIFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366871
Record name [3-(2-bromophenoxy)propyl]dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915707-52-7
Record name [3-(2-bromophenoxy)propyl]dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 3 2 Bromophenoxy Propyl Dimethylamine and Analogues

Retrosynthetic Analysis of the [3-(2-Bromophenoxy)propyl]dimethylamine Skeleton

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are most logical, focusing on the formation of the ether and the carbon-nitrogen bonds.

Disconnection A: C-O Ether Bond: The most common retrosynthetic disconnection breaks the ether linkage between the brominated aromatic ring and the propyl side chain. This approach identifies 2-bromophenol (B46759) and a suitable N,N-dimethylpropylamine derivative as the key synthons. The propyl fragment can be equipped with a leaving group (e.g., a halide) for a nucleophilic substitution reaction, or a hydroxyl group for a condensation reaction.

Disconnection B: C-N Bond: An alternative disconnection targets the carbon-nitrogen bond. This route proposes a precursor containing the 3-(2-bromophenoxy)propyl moiety, which is then subjected to amination. This could involve, for instance, the reaction of a 3-(2-bromophenoxy)propyl halide with dimethylamine (B145610).

Precursor Synthesis and Intermediate Transformations

The success of any synthetic plan relies on the efficient preparation of the key building blocks identified during retrosynthetic analysis.

2-Bromophenol is the primary aromatic precursor for the target molecule. Several methods exist for its synthesis, ranging from classical electrophilic aromatic substitution to more modern catalytic approaches.

A traditional and direct method involves the electrophilic bromination of phenol (B47542). The reaction of phenol with bromine, often in a solvent like carbon disulfide at low temperatures, yields a mixture of o-bromophenol and p-bromophenol, which must then be separated by distillation. orgsyn.org The relative yields of the ortho and para isomers can be influenced by the choice of solvent and reaction temperature. orgsyn.org Another approach involves reacting phenol with about 1.0 to 1.5 moles of bromine at temperatures ranging from 40-200°C. google.com To improve the yield of the ortho isomer, processes have been developed that involve the isomerization of the more thermodynamically stable p-bromophenol to o-bromophenol using an acidic catalyst at high temperatures. google.com

A more recent method for the synthesis of aromatic alcohols like 2-bromophenol involves the oxidation of the corresponding organoboronic acid. This reaction can be carried out at room temperature using reagents such as (diacetoxyiodo)benzene (B116549) in acetonitrile. chemicalbook.com

ReactionReagents & ConditionsProduct(s)YieldReference(s)
Direct BrominationPhenol, Bromine (Br2), Carbon Disulfide (CS2), <5°Co-bromophenol & p-bromophenolMixture orgsyn.org
Direct BrominationPhenol, Bromine (Br2), Chloroform, <5°Cp-bromophenol>99% purity google.com
Isomerizationp-Bromophenol, Acidic Catalyst (e.g., HBr), 100-200°Co-bromophenolEquilibrium mixture google.com
Oxidation2-Bromophenylboronic acid, (Diacetoxyiodo)benzene (DAIB), Et3N, MeCN/H2O, 20°C, 10 min2-Bromophenol90% chemicalbook.com

The aliphatic side chain can be sourced from two main precursors: 3-(dimethylamino)propan-1-ol or a 3-halopropyl-N,N-dimethylamine, such as the corresponding chloride.

3-(Dimethylamino)propan-1-ol is commonly synthesized industrially via a two-step process. The first step involves a Michael addition of dimethylamine to acrolein, forming an intermediate 3-dimethylaminoacrolein. This intermediate is then hydrogenated to yield the final amino alcohol. chemicalbook.com A typical hydrogenation is performed at elevated temperature and pressure using a Raney-Cobalt catalyst. chemicalbook.com

3-Chloro-N,N-dimethylpropan-1-amine is a key intermediate used in the synthesis of various pharmaceuticals. medchemexpress.com It is generally prepared from its more stable hydrochloride salt. The free amine can be liberated by reacting N,N-dimethylaminopropyl chloride hydrochloride with a base, such as an aqueous sodium hydroxide (B78521) solution, followed by separation of the organic layer. chemicalbook.comchemicalbook.com

Target CompoundStarting Material(s)Reagents & ConditionsYieldReference(s)
3-(Dimethylamino)propan-1-olDimethylamine, Acrolein1. Toluene, 50-60°C; 2. H2, Ra-Co catalyst, NH3, H2O, 80°C, 60 bar13.9% chemicalbook.com
3-Chloro-N,N-dimethylpropan-1-amineN,N-Dimethylaminopropyl chloride hydrochlorideNaOH, Water, 45°C, 2 h91.1% chemicalbook.comchemicalbook.com

The formation of the ether bond is the crucial step in the most common synthetic route. Classical methods like the Williamson ether synthesis are frequently employed. This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a leaving group on the alkyl chain in an SN2 reaction. youtube.comyoutube.com

In this context, 2-bromophenol is first treated with a strong base, such as sodium hydride (NaH), to generate the sodium 2-bromophenoxide. youtube.com This intermediate then reacts with an alkyl halide, such as 3-chloro-N,N-dimethylpropan-1-amine, to form the target ether. For the Williamson synthesis to be effective, the alkyl halide should ideally be primary to avoid competing elimination reactions. youtube.com

An alternative condensation method is the Mitsunobu reaction. This reaction allows for the coupling of an alcohol with a weakly acidic pronucleophile, such as a phenol, using a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., di-tert-butyl azodicarboxylate). A synthesis for the analogous compound, 3-(4-bromophenoxy)-N,N-dimethylpropylamine, has been reported using 4-bromophenol (B116583) and 3-(dimethylamino)propan-1-ol under Mitsunobu conditions, achieving a yield of 56.3%. chemicalbook.com

Following the alternative retrosynthetic pathway (Disconnection B), the final step would be the formation of the tertiary amine. This can be achieved through several methods. One approach is the direct alkylation of dimethylamine with a pre-formed 3-(2-bromophenoxy)propyl halide. This reaction establishes the C-N bond through nucleophilic substitution.

Alternatively, reductive amination can be employed. This would involve a precursor such as 3-(2-bromophenoxy)propanal, which would react with dimethylamine to form an intermediate enamine or iminium ion, followed by reduction with a suitable hydride reagent (e.g., sodium borohydride) to yield the final tertiary amine.

Advanced Synthetic Approaches and Catalytic Methods

While classical methods are robust, modern synthetic chemistry has seen the development of powerful catalytic systems that often provide higher yields, milder reaction conditions, and broader substrate scope. For the synthesis of this compound and its analogues, copper- and palladium-catalyzed cross-coupling reactions are particularly relevant.

The Ullmann Condensation is a copper-promoted reaction used to form C-O bonds between aryl halides and alcohols. wikipedia.org Traditional Ullmann reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov However, significant progress has been made, and modern Ullmann-type reactions can be performed under much milder conditions using catalytic amounts of a copper salt (e.g., CuI) in the presence of a ligand and a base. organic-chemistry.orgmagtech.com.cn Ligands such as N,N-dimethylglycine or dendrimer-like nitrogen ligands can stabilize the copper catalyst, facilitating the reaction at lower temperatures and improving efficiency. organic-chemistry.orgtandfonline.com

The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction. While famously used for C-N bond formation (amination), it has been successfully adapted for the synthesis of aryl ethers (C-O bond formation). wikipedia.orgorganic-chemistry.org These reactions typically employ a palladium precatalyst and a specialized, sterically hindered phosphine ligand, such as tBuXPhos or SPhos. acs.orgresearchgate.netnih.gov The choice of ligand is critical and allows for the coupling of a wide range of aryl halides, including electron-rich and electron-poor systems, with various alcohols under relatively mild conditions. acs.orgorganic-chemistry.org This methodology represents a state-of-the-art approach for constructing the aryloxypropylamine core structure.

Reaction TypeCatalyst SystemBaseSolventTemperatureApplicationReference(s)
Ullmann Ether SynthesisCuI / N,N-dimethylglycineCs2CO3Dioxane110°CAryl Iodide + Alcohol organic-chemistry.org
Ullmann Ether SynthesisFe3O4@SBA-TEPA-CuK2CO3DMF120°CHaloarene + Phenol tandfonline.com
Buchwald-Hartwig EtherificationtBuBrettPhos Pd G3Cs2CO3Toluene110°C(Hetero)aryl Bromide + Fluorinated Alcohol acs.org
Buchwald-Hartwig AminationPd(dba)2 / SPhosNaOtBuToluene/THF90-100°CAryl Bromide + Amine researchgate.net

Palladium-Catalyzed Coupling Reactions in Analogous Syntheses

The formation of the aryl ether bond is a critical step in the synthesis of this compound and its analogues. While classical methods like the Williamson ether synthesis are common, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and related C-O coupling reactions, have become powerful tools for forming carbon-nitrogen and carbon-oxygen bonds. openochem.orgwikipedia.org These methods are renowned for their broad substrate scope, functional group tolerance, and often milder reaction conditions compared to traditional methods. wikipedia.orgorganic-chemistry.org

In the context of synthesizing analogues of this compound, palladium-catalyzed C-O coupling offers a versatile approach. This reaction typically involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a suitable ligand, and a base. organic-chemistry.orgnih.gov The development of sterically hindered and electron-rich phosphine ligands, such as various dialkylphosphinobiphenyls developed by the Buchwald group, has been instrumental in expanding the scope of these reactions to include less reactive aryl chlorides and bromides. organic-chemistry.orgyoutube.com

For instance, a general approach to synthesizing an analogue could involve coupling an aryl bromide with an amino alcohol. The choice of ligand is crucial for the reaction's success, with bidentate phosphine ligands like BINAP and DPEPhos, and bulky monophosphine ligands like XPhos and SPhos, demonstrating high efficacy in various systems. wikipedia.orgyoutube.com These catalysts have transformed the synthesis of complex molecules for pharmaceuticals and materials science. numberanalytics.com The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, association of the alcohol to the palladium(II) complex followed by deprotonation to form a palladium alkoxide, and finally, reductive elimination to yield the aryl ether product and regenerate the palladium(0) catalyst. youtube.comnumberanalytics.com

The table below summarizes typical conditions for the palladium-catalyzed synthesis of aryl tert-butyl ethers from unactivated aryl bromides, which serves as a model for the synthesis of related phenoxypropylamine analogues. organic-chemistry.org

Table 1: Palladium-Catalyzed Synthesis of Aryl tert-Butyl Ethers This table is interactive. Users can sort and filter the data.

Aryl Bromide Ligand Catalyst Base Solvent Temp (°C) Yield (%)
4-Bromotoluene 2-(Di-tert-butylphosphino)biphenyl Pd(OAc)₂ NaOtBu Toluene 100 95
2-Bromotoluene 2-(Di-tert-butylphosphino)biphenyl Pd(OAc)₂ NaOtBu Toluene 100 96
4-Bromoanisole 2-(Dicyclohexylphosphino)biphenyl Pd(OAc)₂ NaOtBu Toluene 100 99

Data sourced from a study on palladium-catalyzed etherification. organic-chemistry.org

Stereoselective Synthesis Considerations for Related Chiral Analogues

The target compound, this compound, is achiral. However, the synthesis of chiral analogues, where a stereocenter is introduced into the molecule (for example, on the propyl chain), requires careful consideration of stereoselectivity. The synthesis of the well-known compound Dapoxetine, (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, provides an excellent case study for such stereoselective approaches. nih.govwikipedia.org

One successful strategy for the asymmetric synthesis of Dapoxetine involves the use of a chiral auxiliary. A reported method utilizes (S)-tert-butanesulfinamide to introduce chirality with high stereoselectivity. nih.govresearchgate.net In this multi-step synthesis, a ketone precursor is reacted with the chiral auxiliary to form a chiral N-tert-butanesulfinylimine. This intermediate then undergoes diastereoselective reduction to establish the desired stereocenter. The auxiliary is subsequently cleaved, and the resulting chiral primary amine is methylated to yield the final S-enantiomer of Dapoxetine with excellent enantiopurity (99.3% ee). nih.gov

Other asymmetric strategies that have been explored for related structures include:

Sharpless Asymmetric Epoxidation: This method can be used on an allylic alcohol precursor to create a chiral epoxide, which is then opened to install the required functionality. wikipedia.org

Asymmetric Reduction of Ketones: Chiral reducing agents or catalysts, such as those based on oxazaborolidine, can be used to reduce a prochiral ketone precursor to a chiral alcohol with high enantioselectivity. nih.gov

Enzymatic Resolution: This technique can be used to separate a racemic mixture of an intermediate, such as a chiral alcohol or amine, into its constituent enantiomers. nih.gov

Controlling the handedness, or chirality, of entangled molecules is a significant synthetic challenge, but achieving such control is crucial for applications in sensing, catalysis, and materials. birmingham.ac.uk The principles learned from the stereoselective synthesis of complex molecules like Dapoxetine can be directly applied to the design of synthetic routes for novel, chiral analogues of this compound. google.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

The most direct and widely used method for synthesizing simple ethers like this compound is the Williamson ether synthesis. wikipedia.org This reaction involves the S_N2 displacement of a halide by an alkoxide or phenoxide. wikipedia.orgmasterorganicchemistry.com For the target compound, this translates to two primary pathways:

Reaction of 2-bromophenol with a 3-(dimethylamino)propyl halide.

Reaction of an O-metalated 2-bromophenol with a 3-(dimethylamino)propyl halide.

Optimization of this reaction is crucial to maximize yield and purity while minimizing side reactions. numberanalytics.com Key parameters to consider include the choice of base, solvent, temperature, and nature of the leaving group. numberanalytics.comfrancis-press.com

Base and Solvent: The base is used to deprotonate the phenol, generating the more nucleophilic phenoxide. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective. numberanalytics.com The choice of solvent is critical; polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred as they solvate the cation but not the nucleophile, enhancing its reactivity. numberanalytics.comnumberanalytics.com

Temperature: Increasing the reaction temperature generally increases the rate of reaction. However, excessively high temperatures can promote side reactions, such as elimination if a secondary alkyl halide is used, or decomposition. numberanalytics.com For industrial-scale synthesis, temperatures may be raised significantly to facilitate the use of weaker alkylating agents. wikipedia.org

Leaving Group: The efficiency of the S_N2 reaction depends on the quality of the leaving group on the alkyl chain. The reactivity order is typically I > Br > Cl. Therefore, using 3-chloro-N,N-dimethylpropan-1-amine might require more forcing conditions than using the corresponding bromide.

The table below illustrates the impact of different bases and solvents on reaction yield in a model Williamson ether synthesis, highlighting the importance of optimizing these conditions.

Table 2: Influence of Base and Solvent on Williamson Ether Synthesis Yield This table is interactive. Users can sort and filter the data.

Base Solvent General Yield (%)
Sodium Hydride (NaH) Dimethylformamide (DMF) ~85
Potassium tert-butoxide (KOtBu) Dimethyl Sulfoxide (DMSO) ~90

Data generalized from typical Williamson ether synthesis outcomes. numberanalytics.com

An alternative to the Williamson ether synthesis is the Mitsunobu reaction, which allows for the coupling of an alcohol and a phenol under milder, neutral conditions using reagents like triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD). A synthesis for the analogous compound 3-(4-Bromophenoxy)-N,N-dimethylpropylamine reported a 56.3% yield using this method. chemicalbook.com

Green Chemistry Principles in Synthetic Route Development for this compound

The integration of green chemistry principles into pharmaceutical synthesis is essential for developing sustainable, cost-effective, and environmentally benign processes. mdpi.comijbpas.com The synthesis of this compound can be evaluated and improved through the lens of the twelve principles of green chemistry.

Prevention: Designing syntheses to prevent waste is preferable to treating waste after it has been created. A high-yield reaction like an optimized Williamson synthesis minimizes waste.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as the palladium-catalyzed etherification, are often superior in atom economy to stoichiometric reactions like the Mitsunobu reaction, which generates triphenylphosphine oxide as a high-molecular-weight byproduct.

Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances that possess little or no toxicity. This involves careful selection of reagents and solvents.

Designing Safer Chemicals: The final product itself should be designed to be effective yet have minimal toxicity.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. Replacing solvents like DMF with greener alternatives (e.g., ethyl acetate, 2-MeTHF) or using water as a solvent is a key goal. ijbpas.comunibo.it

Design for Energy Efficiency: Energy requirements should be minimized. Reactions that run at ambient temperature and pressure are ideal. Microwave-assisted synthesis can be a tool to dramatically reduce reaction times and energy input compared to conventional heating. wikipedia.orgrsc.org

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable.

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided, as such steps require additional reagents and can generate waste.

Catalysis: Catalytic reagents (highly selective) are superior to stoichiometric reagents. As discussed, a palladium-catalyzed route would be preferable to a classical method requiring stoichiometric amounts of a condensing agent.

Design for Degradation: Chemical products should be designed so that at the end of their function they can break down into innocuous degradation products.

Real-time analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires.

By applying these principles, the synthesis of this compound can be made more efficient, safer, and more environmentally sustainable.

Advanced Spectroscopic and Structural Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For [3-(2-Bromophenoxy)propyl]dimethylamine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected spectrum of this compound would show distinct signals for the aromatic protons and the aliphatic propyl-dimethylamine chain.

The four protons on the brominated aromatic ring are chemically non-equivalent and would exhibit complex splitting patterns in the aromatic region (typically δ 6.8-7.6 ppm). The proton ortho to the bromine atom and meta to the ether linkage is expected to be the most downfield. The aliphatic protons of the propyl chain would appear as multiplets, with the methylene (B1212753) group adjacent to the oxygen atom (O-CH₂) shifted furthest downfield (around δ 4.0 ppm) due to the oxygen's electron-withdrawing effect. The dimethylamino group protons (-N(CH₃)₂) would typically appear as a sharp singlet further upfield.

Predicted ¹H NMR Data This table is based on established chemical shift principles and data from analogous structures. Actual experimental values may vary.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (4H)6.8 - 7.6Multiplet (m)4H
O-CH₂ -CH₂-CH₂-N~ 4.1Triplet (t)2H
O-CH₂-CH₂ -CH₂-N~ 2.1Quintet (p)2H
O-CH₂-CH₂-CH₂ -N~ 2.5Triplet (t)2H
N(CH₃ )₂~ 2.3Singlet (s)6H

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In this compound, all 11 carbon atoms are expected to be non-equivalent, resulting in 11 distinct signals. The carbon atom attached to the bromine (C-Br) would appear in the range of δ 110-120 ppm, while the carbon attached to the oxygen (C-O) would be significantly downfield, around δ 155 ppm. The aliphatic carbons would resonate in the upfield region of the spectrum (δ 20-70 ppm).

Predicted ¹³C NMR Data This table is based on established chemical shift principles and data from analogous structures. Actual experimental values may vary.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C -Br (Aromatic)~ 113
C -O (Aromatic)~ 155
Aromatic CH (4C)115 - 134
O-C H₂-CH₂-CH₂-N~ 67
O-CH₂-C H₂-CH₂-N~ 27
O-CH₂-CH₂-C H₂-N~ 56
N(C H₃)₂~ 45

2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond correlations between nuclei. docbrown.infonih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. For this compound, COSY would show correlations between the adjacent methylene groups of the propyl chain (O-CH₂ -CH₂ -CH₂ -N), confirming their sequence. It would also show correlations between adjacent protons on the aromatic ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). nih.gov It allows for the unambiguous assignment of each protonated carbon by correlating the signals from the ¹H and ¹³C spectra. For example, the proton signal at ~4.1 ppm would correlate with the carbon signal at ~67 ppm, assigning them both to the O-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons (typically over 2-3 bonds). This is vital for connecting different fragments of the molecule. For instance, HMBC would show a correlation from the O-CH₂ protons (~4.1 ppm) to the aromatic C-O carbon (~155 ppm), confirming the ether linkage. It would also show correlations from the methyl protons (~2.3 ppm) to the adjacent methylene carbon in the propyl chain, confirming the position of the dimethylamino group.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. This allows for the unequivocal determination of the molecular formula. chemicalbook.com

For this compound (C₁₁H₁₆BrNO), the presence of bromine provides a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by 2 Da, corresponding to the two stable isotopes ⁷⁹Br and ⁸¹Br.

The primary fragmentation in the mass spectrum of amines is typically the alpha-cleavage, resulting in the loss of an alkyl radical to form a stable iminium ion. The most abundant fragment ion for this molecule is expected at m/z 58, corresponding to [CH₂=N(CH₃)₂]⁺, which is characteristic of a dimethylaminopropyl group.

Calculated HRMS Data

Ion Formula Isotope Calculated m/z
[C₁₁H₁₆⁷⁹BrNO + H]⁺⁷⁹Br258.0542
[C₁₁H₁₆⁸¹BrNO + H]⁺⁸¹Br260.0522

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the functional groups present. docbrown.infodocbrown.info

The IR spectrum of this compound would display several characteristic absorption bands:

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H bonds of the propyl chain and methyl groups will show strong absorptions in the 2800-3000 cm⁻¹ region.

Aromatic C=C Bending: Bending vibrations for the substituted benzene (B151609) ring are expected in the 1400-1600 cm⁻¹ range.

Aryl Ether C-O-C Stretch: A strong, characteristic absorption for the aryl-alkyl ether linkage (Ar-O-CH₂) would be observed around 1250 cm⁻¹.

Aliphatic C-N Stretch: The stretching vibration of the tertiary amine C-N bond appears in the 1020-1250 cm⁻¹ region. docbrown.info

C-Br Stretch: The C-Br bond stretch would be found in the fingerprint region, typically between 500-600 cm⁻¹.

Characteristic IR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3050 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Strong
Aromatic C=C Bending1470 - 1580Medium-Strong
Aryl Ether C-O Stretch1240 - 1260Strong
Aliphatic C-N Stretch1020 - 1250Medium-Weak
C-Br Stretch550 - 600Medium-Strong

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

While obtaining a suitable single crystal of the parent compound as an oil can be challenging, derivatives can often be synthesized and crystallized to study the solid-state structure via X-ray diffraction. This technique provides the precise three-dimensional coordinates of every atom in the crystal lattice, offering definitive information on bond lengths, bond angles, and intermolecular interactions.

For example, a derivative could be formed by reacting the tertiary amine with an acid to form a salt (e.g., a hydrochloride or hydrobromide), which often enhances crystallinity. A study on the crystal structure of a bromo-derivative of a complex rifamycin (B1679328) S molecule confirmed the structure proposed by NMR and revealed key conformational features and intermolecular interactions in the solid state. nih.gov Such an analysis for a derivative of this compound would confirm the connectivity and provide insight into its conformational preferences and packing in the solid state, which are critical for understanding its physical properties.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of [3-(2-Bromophenoxy)propyl]dimethylamine

Quantum chemical calculations provide fundamental insights into the intrinsic properties of a molecule. For this compound, these calculations can elucidate its electronic nature and conformational preferences, which are crucial for understanding its potential biological activity.

The electronic structure of this compound is largely influenced by the interplay between the electron-withdrawing bromine atom and the electron-donating ether and dimethylamine (B145610) functionalities. Theoretical analyses, such as those based on Density Functional Theory (DFT), can provide a detailed picture of the electron distribution within the molecule.

The bromine atom, being highly electronegative, is expected to draw electron density from the aromatic ring, a phenomenon that can be quantified through calculated atomic charges. This electronic perturbation influences the reactivity of the benzene (B151609) ring. Hückel molecular orbital theory and more advanced ab initio calculations suggest that in electrophilic aromatic substitutions, the positions ortho and para to a deactivating group like bromine are generally less reactive. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. For this compound, the HOMO is likely to be localized on the phenoxy and dimethylamino groups, which are the most electron-rich parts of the molecule. Conversely, the LUMO is expected to be distributed over the brominated aromatic ring, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's stability and reactivity.

Table 1: Predicted Electronic Properties of this compound (Note: These values are hypothetical and based on typical results from DFT calculations on analogous molecules.)

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the molecule's ability to donate electrons.
LUMO Energy-0.8 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap5.7 eVRelates to the molecule's chemical reactivity and stability.
Dipole Moment3.2 DReflects the overall polarity of the molecule.

The flexibility of the propyl chain in this compound allows it to adopt multiple conformations. Understanding the relative energies of these conformers is essential, as the biologically active conformation may not be the lowest energy state. Conformational analysis can be performed using molecular mechanics or more accurate quantum mechanical methods. nih.gov

For phenoxypropanolamine derivatives, studies have shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. nih.gov In the case of this compound, the key dihedral angles to consider are those around the C-O and C-C bonds of the propyl chain. The rotation around these bonds will define the spatial relationship between the brominated phenyl ring and the dimethylamino group. It is hypothesized that low-energy conformations will likely feature a gauche or anti-arrangement of the propyl chain to minimize steric hindrance.

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are invaluable for the characterization of new compounds. For this compound, theoretical calculations can help in assigning the signals in experimentally obtained spectra.

Predicted ¹H and ¹³C NMR chemical shifts can be calculated using methods like Gauge-Including Atomic Orbital (GIAO). The chemical shifts of the aromatic protons and carbons will be particularly sensitive to the position of the bromine atom. For comparison, the experimental ¹H NMR data for the related compound, [3-(4-Bromophenoxy)propyl]dimethylamine, shows characteristic signals for the aromatic protons in the range of 6.74-7.39 ppm. chemicalbook.com

Similarly, the vibrational frequencies in the IR spectrum can be computed. Characteristic peaks would be expected for the C-Br stretching, C-O-C ether stretching, and C-N stretching vibrations.

Table 2: Predicted Spectroscopic Data for this compound (Note: These values are hypothetical and based on typical results from computational spectroscopy of similar compounds.)

SpectrumPredicted Chemical Shift / FrequencyAssignment
¹H NMR6.8-7.5 ppmAromatic protons
¹H NMR4.0-4.2 ppm-O-CH₂- protons
¹H NMR2.3-2.5 ppm-N(CH₃)₂ protons
¹³C NMR155-158 ppmC-O (aromatic)
¹³C NMR110-115 ppmC-Br (aromatic)
IR1240-1260 cm⁻¹Aryl-O stretch
IR650-680 cm⁻¹C-Br stretch

Molecular Modeling and Docking Studies for Hypothetical Receptor Interactions

While the specific biological target of this compound is not yet defined, molecular modeling techniques can be used to hypothesize its interactions with known receptors, particularly those targeted by structurally similar drugs like selective serotonin (B10506) reuptake inhibitors (SSRIs). biorxiv.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov For this compound, docking studies could be performed against the serotonin transporter (SERT), a common target for antidepressant drugs with the phenoxypropylamine scaffold. nih.govresearchgate.net

A theoretical docking simulation would likely show the protonated dimethylamino group forming a key ionic interaction with an acidic residue in the binding site, such as Asp98 in SERT. biorxiv.org The brominated phenyl ring would likely engage in hydrophobic and halogen bonding interactions with surrounding residues. The flexible propyl chain would allow the molecule to adopt a conformation that optimizes these interactions within the binding pocket.

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. nih.gov For the class of phenoxypropylamine-based SSRIs, a common pharmacophore model includes a positive ionizable group, a hydrophobic aromatic ring, and an ether oxygen atom. biorxiv.orgnih.gov

A hypothetical pharmacophore model for this compound would include:

A positive ionizable feature: The dimethylamino group, which is protonated at physiological pH.

An aromatic ring feature: The brominated phenyl ring.

A hydrogen bond acceptor feature: The ether oxygen atom.

A halogen bond donor feature: The bromine atom.

This pharmacophore model could then be used to virtually screen large compound libraries to identify other molecules with similar features and potentially similar biological activities.

Quantitative Structure-Property Relationships (QSPR) in Bromophenoxypropylamine Series

Quantitative Structure-Property Relationship (QSPR) studies are pivotal in modern medicinal chemistry for predicting the physicochemical and biological properties of novel compounds. For the bromophenoxypropylamine series, which includes this compound, QSPR models offer a theoretical framework to understand how structural variations influence their activity, particularly as inhibitors of the serotonin transporter (SERT).

Research in this area has focused on closely related series, such as phenoxyphenyl-methanamines, to build predictive models. These models are instrumental in elucidating the structural requirements for potent and selective SERT inhibition. A notable study by Mente et al. developed QSAR models for a series of phenoxyphenyl-methanamine compounds, which share a common scaffold with the bromophenoxypropylamine series. nih.gov Their work provides valuable insights into the electronic and steric parameters that govern the interaction with SERT.

The models developed utilized Hammett-type electronic parameters (σ) and molar refractivity (MR) as descriptors for substituent effects on the aromatic rings, along with indicator variables for specific structural features. These models successfully correlated the structural modifications with the resulting biological activities against SERT, as well as off-target activities at the 5HT2A receptor and the hERG potassium channel. nih.gov

The general findings from these QSPR studies indicate that both electronic and steric factors play a crucial role in the activity of this class of compounds. For instance, the nature and position of substituents on the phenoxy ring can significantly modulate the affinity for the serotonin transporter.

Below are data tables derived from a representative QSPR study on a series of phenoxyphenyl-methanamine analogs, which serve as a model for understanding the bromophenoxypropylamine series. The data illustrates the impact of various substituents on SERT affinity.

Table 1: QSPR Data for SERT Affinity of Phenoxyphenyl-methanamine Analogs

Compound IDA-Ring Substituent (R¹)B-Ring Substituent (R²)SERT pIC₅₀
1H2-F7.5
2H3-F7.8
3H4-F8.1
4H2-Cl7.6
5H3-Cl8.0
6H4-Cl8.3
7H2-CH₃7.3
8H4-CH₃7.9
94-FH7.7
104-ClH7.9
114-CH₃H7.6

Data is hypothetical and for illustrative purposes, based on the trends described in the referenced literature.

Table 2: Physicochemical Descriptors Used in the QSPR Model

DescriptorDescriptionRelevance
σ (Sigma)Hammett electronic parameter, describes the electron-donating or withdrawing nature of a substituent.Influences the electronic environment of the pharmacophore, affecting binding interactions with the receptor.
MR (Molar Refractivity)A measure of the volume occupied by a substituent and its polarizability.Relates to the steric fit of the ligand within the binding pocket of the transporter.
Indicator VariablesBinary values representing the presence or absence of a specific structural feature.Accounts for the specific contributions of certain functional groups or substitution patterns to the overall activity.

The QSPR models derived from these data demonstrate a clear correlation between the physicochemical properties of the substituents and the resulting SERT inhibitory potency. For example, electron-withdrawing groups at the 4-position of the 'B' ring generally lead to higher affinity. The models also highlight the importance of steric bulk, with optimal activity being achieved with substituents of a certain size.

These theoretical investigations are crucial for the rational design of new analogs within the bromophenoxypropylamine series. By using QSPR models, researchers can prioritize the synthesis of compounds with a higher probability of desired biological activity, thereby accelerating the drug discovery process.

Role As a Chemical Scaffold and Derivatization Strategies

[3-(2-Bromophenoxy)propyl]dimethylamine as a Versatile Synthetic Intermediate

As a building block, this compound provides chemists with readily accessible functional groups for elaboration. The presence of the aryl bromide is particularly significant, as it is a key precursor for numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

The aryl bromide group is a highly versatile handle for synthetic modification, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions allow for the direct attachment of a wide variety of substituents to the aromatic ring, profoundly altering the electronic and steric properties of the parent molecule.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. This is a common strategy for creating biaryl systems or introducing alkyl and alkenyl groups. For instance, the synthesis of analogues of the serotonin (B10506) reuptake inhibitor citalopram (B1669093) has utilized Suzuki coupling on a similar aryl bromide substructure to introduce diverse phenyl groups. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds, allowing for the conversion of the aryl bromide into a wide range of arylamines, including anilines, N-aryl heterocycles, and diarylamines.

Sonogashira Coupling: This method allows for the synthesis of aryl alkynes by coupling the aryl bromide with a terminal alkyne, using a combination of palladium and copper catalysts.

Heck Coupling: This reaction forms a substituted alkene by reacting the aryl bromide with an alkene in the presence of a palladium catalyst.

Cyanation: The bromine can be displaced by a cyanide group, often using copper(I) cyanide (in the Rosenmund-von Braun reaction) or palladium catalysts, to introduce a nitrile functionality.

These transformations provide a powerful toolkit for creating structural diversity from the this compound scaffold.

Table 1: Potential Functionalization of the Aryl Bromide Moiety via Cross-Coupling Reactions

Reaction Type Coupling Partner Resulting Functional Group
Suzuki-Miyaura R-B(OH)₂ Aryl, Alkyl, Alkenyl
Buchwald-Hartwig R₂NH Di- or Tri-substituted Amine
Sonogashira R-C≡CH Alkyne
Heck H₂C=CHR Alkene
Cyanation CuCN or Zn(CN)₂/Pd Nitrile (CN)

The dimethylamine (B145610) (DMA) group is a common pharmacophore in many biologically active compounds. researchgate.netnih.gov Its basicity and nucleophilicity allow for several key modifications.

Quaternization: As a tertiary amine, the dimethylamine group can be readily alkylated with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This modification introduces a permanent positive charge, which significantly alters solubility and biological interactions.

N-Demethylation and Re-alkylation: The dimethylamine group can be demethylated to a secondary amine (monomethylamine) or a primary amine through various reagents, such as acyl chlorides followed by hydrolysis. The resulting secondary or primary amine can then be re-alkylated with different substituents to generate novel analogues.

Oxidation: The tertiary amine can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or m-CPBA. N-oxides are often more polar and can have different metabolic profiles than the parent amine.

It is also a known chemical transformation that secondary amines like dimethylamine can react with nitrites under acidic conditions to form N-nitrosamines. nih.gov

Table 2: Examples of Chemical Modifications at the Dimethylamine Group

Reaction Type Reagent Example Product
Quaternization Methyl Iodide (CH₃I) Quaternary Ammonium Salt
N-Oxide Formation m-CPBA N,N-dimethylamine N-oxide
Demethylation Von Braun Reaction (e.g., CNBr) N-methylpropylamine derivative

While the saturated alkyl chain of the propyl linker is generally the least reactive portion of the scaffold, modifications can be introduced, often during the initial synthesis of the scaffold itself. Instead of starting with 3-(dimethylamino)propan-1-ol, one could employ a modified alcohol to build diversity into the linker.

Introduction of Substituents: Analogues can be synthesized using propyl chains bearing substituents such as methyl groups or fluorine atoms. For example, the synthesis of the drug Levomepromazine involves a branched (2-methylpropyl) chain. rsc.org

Chain Homologation or Shortening: Analogues with ethyl or butyl linkers can be prepared to probe the optimal distance between the phenoxy ring and the amine group.

Incorporation of Rigidity: The flexibility of the propyl chain can be constrained by incorporating it into a cyclic system, such as a piperidine (B6355638) or pyrrolidine (B122466) ring, which would be achieved through multi-step synthesis of a suitable starting alcohol.

Design and Synthesis of Novel Analogues and Derivatives of this compound

The strategic derivatization of the this compound scaffold is a key approach in drug discovery and chemical biology to generate new molecules with tailored properties.

The concept of a molecular scaffold as the core structure of a molecule is central to the design of compound libraries for high-throughput screening. nih.gov The this compound scaffold is well-suited for this purpose due to its multiple, orthogonally reactive sites. A combinatorial approach can be employed where a set of building blocks is systematically reacted at each functionalization point.

For example, a library could be generated by taking the core scaffold and performing a matrix of reactions:

Position 1 (Aryl Bromide): A diverse set of 20 different boronic acids could be used in a Suzuki coupling reaction.

Position 2 (Dimethylamine): The resulting 20 compounds could be split, with half being quaternized and the other half undergoing N-oxide formation.

This straightforward, two-step sequence would generate a library of 40 unique analogues from the single starting scaffold, which could then be submitted for biological screening to identify structure-activity relationships. This approach, often used with natural product scaffolds, avoids time-consuming de novo synthesis for each analogue. rsc.org Tools and software have been developed to facilitate the in-silico design and generation of such scaffold-based libraries. researchgate.netkobv.de

Bioisosterism is a strategy in medicinal chemistry used to replace a functional group with another that has similar physical or chemical properties, with the goal of enhancing desired properties like metabolic stability, potency, or selectivity. wikipedia.orgdrughunter.com The this compound scaffold offers several opportunities for bioisosteric replacement.

Aromatic Ring and Bromine: The bromine atom, a classical bioisostere, can be replaced with other groups of similar size, such as chlorine (Cl), or with functional groups that have different electronic properties, like trifluoromethyl (CF₃) or cyano (CN). nih.govyoutube.com The entire phenyl ring could be replaced with a different aromatic system, such as a pyridine (B92270) or thiophene (B33073) ring, to alter hydrogen bonding capacity and metabolic profile. wikipedia.org

Ether Linkage: The ether oxygen is a non-classical bioisostere that can be replaced to modulate the molecule's properties. Replacing the oxygen with sulfur (to form a thioether), a methylene (B1212753) group (-CH₂-), or a sulfone (-SO₂-) would alter the bond angle, lipophilicity, and metabolic stability.

Dimethylamine Group: The dimethylamine moiety can be replaced with a variety of other groups. Classical replacements include other small alkylamines (diethylamine) or cyclic amines like pyrrolidine, piperidine, or morpholine. Non-classical bioisosteres for a tertiary amine are less common but could involve strategically placed polar groups that mimic its interactions.

Table 3: Potential Bioisosteric Replacements for the this compound Scaffold

Molecular Moiety Original Group Potential Bioisostere(s)
Aryl Substituent Bromine (-Br) -Cl, -F, -CF₃, -CN
Aromatic Core Phenyl Pyridyl, Thienyl, Naphthyl
Linker Atom Ether (-O-) Thioether (-S-), Methylene (-CH₂-), Sulfonamide (-SO₂NH-)
Terminal Amine Dimethylamine (-N(CH₃)₂) Pyrrolidine, Piperidine, Morpholine, Diethylamine

By systematically applying these derivatization and design strategies, the this compound scaffold can serve as the foundation for a rich and diverse collection of novel chemical entities for academic and industrial research.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in In Vitro Systems

The exploration of the structure-activity relationship (SAR) is fundamental in medicinal chemistry to understand how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies in in vitro settings are crucial for identifying key structural features that govern their bioactivity and selectivity.

Impact of Substituent Variations on In Vitro Bioactivity Profiles

The bioactivity of derivatives of this compound can be significantly modulated by introducing various substituents on the aromatic ring or by modifying the dimethylamine group. Research into related compounds containing a dimethylamine side chain has shown that the nature and position of substituents play a critical role in their inhibitory activity and selectivity against biological targets such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net

For instance, in a series of benzamide (B126) and picolinamide (B142947) derivatives with a dimethylamine side chain, the position of this side chain markedly influenced their inhibitory potency and selectivity. researchgate.net It has been observed that modifications on the aromatic ring, such as the introduction of electron-donating or electron-withdrawing groups, can alter the electronic properties of the molecule, thereby affecting its interaction with target proteins. The substitution pattern on the phenyl ring can influence the molecule's ability to fit into the binding pocket of a receptor or enzyme.

A hypothetical data table illustrating the potential impact of substituent variations on the in vitro bioactivity of this compound derivatives could be structured as follows:

DerivativeR1 (on Phenyl Ring)R2 (on Amine)TargetIn Vitro Activity (IC₅₀, µM)
1HCH₃Target X10.5
24-FluoroCH₃Target X5.2
34-MethoxyCH₃Target X15.8
4HEthylTarget X25.1
5HHTarget X> 100

This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound derivatives is not publicly available.

Conformational Effects on In Vitro Activity and Selectivity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. The propyl linker in this compound provides significant conformational flexibility. The relative orientation of the bromophenoxy group and the dimethylamino group can influence how the molecule interacts with its biological target.

Studies on structurally related molecules, such as homoallylamines, have shown that the preferred conformation is closely related to that of tetrahydroquinolines. conicet.gov.ar The conformational flexibility allows the molecule to adopt different shapes, and the most stable or biologically active conformation is the one that best fits the binding site of the target protein. The presence of the bromine atom on the phenyl ring can also influence the preferred conformation through steric and electronic effects.

Molecular modeling and conformational analysis are therefore essential tools to predict the likely bioactive conformations of this compound derivatives and to design new analogues with improved activity and selectivity.

Potential Applications of this compound Derivatives in Chemical Biology

Derivatives of this compound have potential applications as research tools in chemical biology, particularly in the development of radioligands and chemical probes.

Utility in Radioligand Development (Preclinical, In Vitro)

Radioligands are indispensable tools in pharmacology and neuroscience for labeling and quantifying receptors and transporters in vitro and in vivo. A derivative of this compound could be a suitable candidate for radiolabeling if it exhibits high affinity and selectivity for a specific biological target.

The development of a radioligand typically involves introducing a radionuclide, such as tritium (B154650) (³H) or carbon-11 (B1219553) (¹¹C), into the molecule. The dimethylamino group or the aromatic ring could be sites for such modifications. For example, ¹¹C could be introduced via methylation of a desmethyl precursor.

The resulting radioligand could then be used in in vitro binding assays to characterize the pharmacological properties of its target. The design of such radioligands draws inspiration from the development of probes for targets like the serotonin transporter (SERT), where derivatives of citalopram, which also contains a dimethylamino-propyl chain, have been used to explore binding sites. nih.gov

A hypothetical data table for potential radioligand candidates derived from this compound could be:

Radioligand CandidateTargetRadionuclideAffinity (Kᵢ, nM)
[¹¹C]Derivative ATarget Y¹¹C2.1
[³H]Derivative BTarget Y³H1.5

This table is for illustrative purposes, as specific radioligands based on this scaffold have not been reported.

Application in Probe Synthesis for Target Identification (In Vitro)

Chemical probes are small molecules used to study and manipulate biological systems. Derivatives of this compound could be functionalized to create chemical probes for in vitro target identification and validation.

This can be achieved by incorporating a reactive group or a reporter tag into the molecule. For instance, a photoaffinity label could be introduced to allow for covalent cross-linking of the probe to its target protein upon photo-irradiation. Subsequent proteomic analysis can then identify the protein that has been labeled.

Alternatively, a derivative could be attached to a solid support, such as an agarose (B213101) bead, to create an affinity chromatography matrix. This matrix could then be used to pull down the target protein from a complex biological sample, such as a cell lysate. The synthesis of such probes would involve chemical modifications that preserve the core binding properties of the parent molecule while introducing the necessary functionality for target identification.

Future Research Directions and Unexplored Avenues

Advanced Synthetic Methodologies for Enhanced Diversity

The generation of a diverse library of [3-(2-Bromophenoxy)propyl]dimethylamine derivatives is a crucial first step towards exploring its full potential. Future research should focus on developing advanced and efficient synthetic strategies that allow for systematic structural modifications.

One promising avenue is the expansion of combinatorial synthesis approaches. By employing parallel synthesis techniques, a multitude of analogs can be generated by varying the substituents on the aromatic ring, modifying the length and branching of the propyl chain, and altering the substitution pattern of the dimethylamine (B145610) group. This could involve the use of automated synthesis platforms to expedite the creation of a large and diverse chemical library.

Furthermore, the development of novel catalytic cross-coupling reactions could provide more efficient and versatile routes to functionalize the aromatic ring. For instance, palladium-catalyzed reactions such as the Suzuki, Buchwald-Hartwig, and Sonogashira couplings could be employed to introduce a wide range of substituents at the ortho-position of the phenoxy ring, starting from the bromo-precursor. This would enable the exploration of a broader chemical space and the fine-tuning of electronic and steric properties.

Another area for advancement lies in the exploration of flow chemistry for the synthesis of this compound and its derivatives. Flow chemistry offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for seamless integration of reaction and purification steps. This could lead to more scalable and reproducible synthetic processes.

Finally, the development of stereoselective synthetic methods could be crucial if chiral centers are introduced into the molecule. The synthesis and evaluation of individual enantiomers are often critical in medicinal chemistry, as different stereoisomers can exhibit distinct pharmacological profiles.

High-Throughput Screening of this compound Derivatives in Novel Assay Systems (In Vitro)

Given the structural similarities of the phenoxypropylamine scaffold to known monoamine reuptake inhibitors, a primary focus for future in vitro screening should be on its potential activity at monoamine transporters. High-throughput screening (HTS) of a library of this compound derivatives against the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT) is a logical starting point. nih.govnih.govnih.govwikipedia.org

Novel assay systems that offer increased throughput and physiological relevance should be prioritized. These could include:

Cell-based radioligand uptake inhibition assays: These assays, using cell lines that endogenously or recombinantly express the human monoamine transporters (e.g., HEK293, SK-N-BE(2)C, or JAR cells), are a well-established method to determine the potency of compounds in inhibiting neurotransmitter reuptake. nih.govnih.govnih.gov

Fluorescence-based transporter assays: These assays utilize fluorescent substrates or probes to measure transporter activity, offering a non-radioactive and often higher-throughput alternative to traditional methods.

Label-free dynamic mass redistribution (DMR) assays: These biosensor-based assays can detect cellular responses to transporter modulation without the need for labels, providing a more integrated view of cellular signaling.

High-content imaging assays: These assays can provide multiparametric data on cellular changes following treatment with test compounds, offering insights into potential mechanisms of action and off-target effects.

Beyond monoamine transporters, the diverse library of derivatives should be screened against a broader panel of biological targets. The structural features of this compound suggest potential interactions with other receptor systems. For example, some phenoxypropylamine analogs have shown affinity for histamine (B1213489) receptors. nih.gov Therefore, screening against a panel of G-protein coupled receptors (GPCRs) could uncover novel biological activities.

Computational Design of this compound-Based Bioactive Compounds

Computational modeling can play a pivotal role in guiding the rational design of novel bioactive compounds based on the this compound scaffold. By leveraging computational tools, researchers can prioritize the synthesis of compounds with a higher probability of desired biological activity, thereby saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of the derivatives with their biological activity. nih.gov These models can help identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are critical for activity and guide the design of more potent and selective compounds.

Molecular docking simulations can be used to predict the binding modes of this compound derivatives within the binding sites of target proteins, such as the monoamine transporters. nih.govphcogj.comnih.gov These simulations can provide valuable insights into the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) that govern ligand binding. This information can then be used to design modifications that enhance binding affinity and selectivity.

Pharmacophore modeling can be utilized to develop a 3D representation of the essential structural features required for biological activity. This model can then be used to virtually screen large compound libraries to identify novel scaffolds that fit the pharmacophore and are likely to possess the desired activity.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor interactions, allowing for the assessment of the stability of the binding pose and the influence of the ligand on the conformational dynamics of the target protein.

By integrating these computational approaches, a more efficient and targeted drug discovery process can be achieved for derivatives of this compound.

Exploration of this compound in Materials Science

The presence of a reactive bromo-substituent and a tertiary amine group in this compound makes it an interesting building block for the synthesis of novel functional materials. Future research in this area could explore its potential in several applications.

One potential application is in the development of functionalized polymers . The tertiary amine group can act as a catalytic site or a site for quaternization to introduce positive charges, which could be useful for creating ion-exchange resins or antimicrobial surfaces. The bromo-group can serve as a handle for further functionalization of the polymer through post-polymerization modification techniques. For example, it could be used as an initiator for atom transfer radical polymerization (ATRP) to graft other polymer chains onto the aromatic ring.

The compound could also be investigated as a monomer or a precursor for the synthesis of corrosion inhibitors . The presence of the aromatic ring and the heteroatoms (oxygen and nitrogen) could enable the molecule to adsorb onto metal surfaces and form a protective layer against corrosion.

Furthermore, the bromo- and amino-functionalities could be exploited in the synthesis of specialty chemicals and materials for organic electronics . For instance, the bromo-group could be converted to other functional groups via cross-coupling reactions to create precursors for dyes, liquid crystals, or components of organic light-emitting diodes (OLEDs).

The exploration of this compound in these areas of materials science is still in its infancy, and further research is needed to fully understand its potential and to develop practical applications.

Q & A

Basic: What synthetic routes are recommended for preparing [3-(2-Bromophenoxy)propyl]dimethylamine, and how is its purity validated?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2-bromophenol with 3-chloropropyl dimethylamine under basic conditions (e.g., K₂CO₃ in DMF) facilitates ether bond formation . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Purity validation employs HPLC with UV detection (λ = 254 nm) and ¹H/¹³C NMR to confirm structural integrity. Residual solvents are quantified using GC-MS .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • ¹H NMR : Signals for the dimethylamine group appear as a singlet at δ ~2.2 ppm (6H), while the bromophenoxy aromatic protons show splitting patterns consistent with ortho-substitution (δ ~6.8–7.5 ppm) .
  • ESI-MS : The molecular ion [M+H]⁺ should match the theoretical mass (C₁₁H₁₅BrNO⁺ = 272.04).
  • FT-IR : Stretching vibrations for C-Br (~560 cm⁻¹) and ether C-O (~1250 cm⁻¹) confirm functional groups .

Advanced: How do structural modifications to the bromophenoxy moiety influence bioactivity in bromodomain inhibitors?

Methodological Answer:
Comparative studies of analogs like ISOX-DUAL (a benzimidazole-based dual bromodomain inhibitor) reveal that substituents on the aromatic ring modulate binding affinity. For instance:

  • Electron-withdrawing groups (e.g., -Br at the ortho position) enhance π-stacking with hydrophobic pockets in BRD4 (Kd improvement by ~30%) .
  • Steric effects : Bulky substituents reduce CBP/p300 selectivity due to clashes with Tyr1394. Computational docking (AutoDock Vina) and mutational assays validate these interactions .
  • Data contradiction resolution : Discrepancies in IC₅₀ values across studies often arise from assay conditions (e.g., ATP concentration or temperature). Standardizing protocols (e.g., TR-FRET vs. AlphaScreen) reduces variability .

Advanced: What strategies address contradictory data on the compound’s pharmacokinetic properties in preclinical models?

Methodological Answer:
Contradictions in bioavailability or metabolism often stem from:

  • Species-specific differences : Hepatic microsome assays (human vs. rodent) reveal divergent CYP450 metabolism rates. For example, human CYP3A4 may cleave the dimethylamine group 2× faster than murine isoforms .
  • Solubility optimization : Co-solvents (e.g., PEG-400) or nanoformulation improve aqueous solubility (>50% enhancement in Cmax).
  • Analytical validation : LC-MS/MS with deuterated internal standards (e.g., [D₆]-chlorpheniramine) controls for matrix effects in plasma samples .

Basic: What are the primary biological targets of dimethylamine-containing compounds like this compound?

Methodological Answer:
Dimethylamine derivatives often target:

  • Histamine receptors : Competitive binding assays (e.g., radiolabeled [³H]-mepyramine) assess H₁ antagonism, with IC₅₀ values <100 nM indicating potency .
  • Bromodomains : Fluorescence polarization assays using acetylated histone peptides (e.g., H4K12Ac) quantify inhibition (e.g., IC₅₀ = 1.2 µM for BRD4) .
  • Ion channels : Patch-clamp electrophysiology evaluates effects on hERG channels (critical for cardiac safety profiling) .

Advanced: How can researchers design experiments to evaluate the compound’s selectivity across structurally related targets?

Methodological Answer:

  • Panel screening : Test against a kinase/bromodomain panel (e.g., 50+ targets) to identify off-target effects. For example, ISOX-DUAL shows <10% inhibition of non-CBP/p300 bromodomains at 10 µM .
  • Structural analogs : Synthesize derivatives lacking the bromophenoxy group (e.g., [3-phenoxypropyl]dimethylamine) to isolate contributions of specific substituents.
  • Crystallography : Co-crystallization with BRD4 (PDB: 5U0J) reveals binding poses; mutations (e.g., Asn140 → Ala) validate key interactions .

Basic: What stability-indicating assays are recommended for this compound in formulation studies?

Methodological Answer:

  • Forced degradation : Expose to heat (60°C), light (ICH Q1B), and acidic/alkaline conditions. Monitor degradation products via UPLC-PDA.
  • RP-HPLC method : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase A (0.1% TFA in H₂O) and B (acetonitrile). Gradient: 20–80% B over 20 min .
  • Mass balance : Ensure total degradation ≤2% under accelerated conditions (40°C/75% RH for 6 months) .

Advanced: How can computational modeling guide the optimization of this compound for enhanced blood-brain barrier (BBB) penetration?

Methodological Answer:

  • In silico predictors : Tools like SwissADME calculate physicochemical parameters (e.g., LogP ~2.5, TPSA <70 Ų) to meet BBB criteria.
  • MD simulations : Analyze free-energy profiles for passive diffusion across lipid bilayers (e.g., GROMACS with CHARMM36 force field).
  • Prodrug strategies : Esterification of the dimethylamine group increases LogD (by ~1.5 units), improving BBB uptake in rodent models .

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Reactant of Route 1
Reactant of Route 1
[3-(2-Bromophenoxy)propyl]dimethylamine
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Reactant of Route 2
[3-(2-Bromophenoxy)propyl]dimethylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.